molecular formula C10H18O5 B13389112 (3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B13389112
M. Wt: 218.25 g/mol
InChI Key: TVKKWQAJQZHTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is a chemical compound with the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol . It is a derivative of rhamnose, a naturally occurring deoxy sugar. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside typically involves the protection of the hydroxyl groups of rhamnose. One common method is the reaction of rhamnose with acetone in the presence of an acid catalyst to form the isopropylidene derivative . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its structural properties allow it to interact with proteins and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

  • Methyl 2,3-o-isopropylidene-alpha-l-mannopyranoside
  • Methyl 2,3-o-isopropylidene-alpha-l-glucopyranoside

Comparison: While these compounds share similar structural features, methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is unique due to its specific configuration and functional groups. This uniqueness allows it to participate in distinct chemical reactions and biological interactions, making it valuable for specialized applications .

Properties

IUPAC Name

4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-6(11)7-8(9(12-4)13-5)15-10(2,3)14-7/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKKWQAJQZHTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(C(O1)OC)OC(O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.